2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a benzothiazole moiety, and a fluoro-methoxyphenyl group, making it a subject of interest for researchers in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the fluoro and methoxy groups are introduced sequentially.
Attachment of the Benzothiazole Moiety: This step often involves the condensation of a benzothiazole derivative with an acyl chloride or ester, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or organometallic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents (RMgX).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also be used in the design of bioactive molecules for drug discovery.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyridazinone core may participate in electron transfer processes. The benzothiazole moiety can further stabilize the compound’s interaction with its target through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
- Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Uniqueness
Compared to similar compounds, 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide stands out due to the presence of the benzothiazole moiety, which can significantly alter its biological activity and chemical reactivity. This unique structural feature may enhance its potential as a therapeutic agent or a material with specialized properties.
Properties
Molecular Formula |
C21H17FN4O4S |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H17FN4O4S/c1-29-12-3-5-14(15(22)9-12)16-7-8-20(28)26(25-16)11-19(27)24-21-23-17-6-4-13(30-2)10-18(17)31-21/h3-10H,11H2,1-2H3,(H,23,24,27) |
InChI Key |
CASMQOTWCHTDIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)F |
Origin of Product |
United States |
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